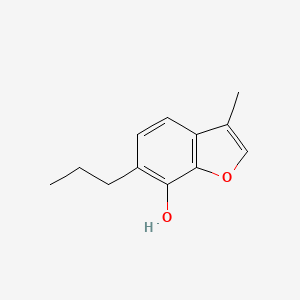

3-Methyl-6-propyl-1-benzofuran-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-methyl-6-propyl-1-benzofuran-7-ol |

InChI |

InChI=1S/C12H14O2/c1-3-4-9-5-6-10-8(2)7-14-12(10)11(9)13/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

RJSULMFQJVCHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=C(C=C1)C(=CO2)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 6 Propyl 1 Benzofuran 7 Ol and Its Analogues

Historical and Contemporary Approaches to Benzofuran (B130515) Core Synthesis

The synthesis of the benzofuran ring system has a rich history, dating back to Perkin's first synthesis in 1870. nih.govacs.org Over the decades, the methods have evolved from classical name reactions to sophisticated transition-metal-catalyzed processes, offering chemists a diverse toolbox for accessing this important heterocycle.

Historically, methods such as the Perkin rearrangement have been fundamental. This reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. nih.govwikipedia.org The mechanism is initiated by the base-catalyzed opening of the lactone ring. nih.govwikipedia.org Another classical approach is the Rap–Stoermer reaction , which utilizes a base-catalyzed condensation between salicylaldehydes and α-haloketones. nih.gov

Contemporary synthetic chemistry has introduced a plethora of new and efficient methods for benzofuran synthesis, largely driven by the advancements in transition-metal catalysis. acs.orgnumberanalytics.com Palladium, copper, gold, nickel, and rhodium catalysts have all been successfully employed to construct the benzofuran nucleus. nih.govacs.orgresearchgate.net

A prevalent modern strategy involves the intramolecular cyclization of appropriately substituted precursors. rsc.orgresearchgate.netnih.gov Common starting materials for these cyclizations include o-alkynylphenols, which can undergo cyclization through various catalytic or thermal methods. numberanalytics.com For instance, palladium-catalyzed processes, often in combination with a copper co-catalyst as in the Sonogashira coupling, facilitate the reaction between o-iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org

Metal-free approaches have also gained traction. Base-mediated intramolecular cyclization of substrates like o-bromobenzyl ketones offers a transition-metal-free alternative for synthesizing substituted benzofurans. researchgate.net Furthermore, acid-catalyzed cyclizations and rearrangements, such as the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles, provide another avenue to these heterocyclic systems. jocpr.com

The table below summarizes some key historical and contemporary methods for benzofuran synthesis.

| Method Name | Description | Type | Key Reagents/Catalysts |

| Perkin Rearrangement | Ring contraction of a 2-halocoumarin. nih.govwikipedia.org | Historical | Base (e.g., NaOH) nih.gov |

| Rap–Stoermer Reaction | Condensation of salicylaldehydes and α-haloketones. nih.gov | Historical | Base (e.g., triethylamine) nih.gov |

| Sonogashira Coupling/Cyclization | Coupling of o-halophenols with terminal alkynes followed by cyclization. nih.govrsc.org | Contemporary | Pd catalyst, Cu co-catalyst, base nih.govrsc.org |

| Intramolecular Cyclization of o-alkenylphenols | Oxidative cyclization of o-alkenylphenols. mdpi.com | Contemporary | Pd(II) catalyst, oxidant mdpi.com |

| Base-Mediated Cyclization | Intramolecular cyclization of o-bromobenzylketones. researchgate.net | Contemporary | Strong base (e.g., potassium t-butoxide) researchgate.net |

| Acid-Catalyzed Cyclization | Cyclization of precursors like o-(1-alkynyl)anisoles. jocpr.com | Contemporary | Brønsted or Lewis acids nih.govjocpr.com |

Targeted Synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol

The specific synthesis of this compound requires a strategic approach to ensure the correct placement of the methyl and propyl substituents, as well as the hydroxyl group on the benzene (B151609) ring.

A logical retrosynthetic analysis of this compound would disconnect the furan (B31954) ring to reveal a substituted phenol (B47542) and a suitable three-carbon synthon for the furan ring. A common disconnection is at the O1–C2 and C3–C3a bonds. This leads back to a 2,3-disubstituted hydroquinone (B1673460) and a propanone equivalent. A plausible forward synthesis would therefore start with a commercially available or readily prepared 2-propylhydroquinone.

Another strategic pathway could involve the construction of the furan ring onto a pre-functionalized benzene ring. For example, starting with a 2-bromo-5-propyl-benzene-1,4-diol, one could introduce the acetyl group at the 3-position, which can then be cyclized to form the 3-methylfuran (B129892) ring.

Several mechanistic pathways can be envisioned for the construction of the this compound core. One of the most direct methods would be an acid-catalyzed cyclization of a suitable precursor. For instance, the reaction of 2-propyl-1,4-hydroquinone with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a strong acid could lead to the formation of the benzofuran ring via a Pechmann-like condensation followed by cyclization and dehydration.

Alternatively, a metal-catalyzed approach could be employed. A palladium-catalyzed coupling of a di-halogenated propyl-benzene derivative with a suitable organometallic reagent, followed by an intramolecular O-arylation, could construct the benzofuran core. The mechanism would involve oxidative addition of the palladium catalyst to the aryl halide, followed by coordination and insertion of the furan-forming synthon, and finally, reductive elimination to furnish the benzofuran ring.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For an acid-catalyzed cyclization, the strength and concentration of the acid are critical. A screen of different acids (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) and their concentrations would be necessary to find the optimal conditions that promote cyclization without causing unwanted side reactions like polymerization or degradation. The reaction temperature also plays a significant role; higher temperatures can accelerate the reaction but may also lead to lower yields due to decomposition.

In a palladium-catalyzed synthesis, the choice of ligand for the palladium center can have a profound impact on the reaction's efficiency. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be screened to identify the one that provides the best balance of reactivity and stability. The base used in the reaction is also a critical parameter, with common choices including carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The solvent choice will depend on the specific catalytic system but often includes polar aprotic solvents like DMF or dioxane.

A systematic Design of Experiments (DoE) approach could be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions for the synthesis of this compound.

In the synthesis of this compound, regioselectivity is a key challenge. The starting materials must be chosen and the reaction conditions controlled to ensure the formation of the desired constitutional isomer. For instance, when starting with a substituted hydroquinone, the cyclization must be directed to the correct hydroxyl group to form the 7-hydroxybenzofuran rather than the 4-hydroxy isomer. The inherent electronic and steric properties of the substituents on the benzene ring will influence the regiochemical outcome of the cyclization.

As this compound is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on the propyl side chain, then enantioselective or diastereoselective methods would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.

Derivatization Strategies for this compound Analogues

The this compound core provides several handles for chemical derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

The phenolic hydroxyl group at the 7-position is a prime site for modification. It can be readily alkylated or acylated to produce a variety of ethers and esters. For example, reaction with alkyl halides in the presence of a base like potassium carbonate can yield 7-alkoxy derivatives. Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would afford the corresponding 7-acyloxy analogues.

The aromatic ring is also amenable to further functionalization. Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce additional substituents onto the benzene ring. The directing effects of the existing alkyl, ether, and furan ring substituents would need to be carefully considered to control the regioselectivity of these reactions.

The methyl group at the 3-position could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this might require harsh conditions. A more versatile approach would be to synthesize analogues with different substituents at the 3-position from the outset, using different β-dicarbonyl compounds in the initial cyclization step.

The propyl group at the 6-position offers another point of diversification. Analogues with different alkyl chains or other functional groups at this position could be synthesized by starting with the appropriately substituted phenol precursor.

The table below outlines potential derivatization strategies for this compound.

| Position | Reaction Type | Reagents | Potential Products |

| 7-OH | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 7-Alkoxy derivatives |

| 7-OH | O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 7-Acyloxy derivatives |

| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogues |

| Benzene Ring | Halogenation | NBS, NCS, Br₂, I₂ | Halo-substituted analogues |

| Benzene Ring | Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acyl-substituted analogues |

| 3-Methyl | Radical Halogenation | NBS, AIBN | 3-(Bromomethyl) derivative |

| 6-Propyl | Variation in Synthesis | Start with different 2-alkylhydroquinones | Analogues with different C6-alkyl chains |

Modification at the Hydroxyl Group (C-7)

The hydroxyl group at the C-7 position of the benzofuran ring is a key functional handle for derivatization. It can act as a hydrogen bond donor and influences the electronic properties of the aromatic system. evitachem.com Modifications at this position are typically aimed at altering solubility, metabolic stability, and target-binding interactions.

Common derivatization strategies for the C-7 hydroxyl group include etherification and esterification. For instance, reaction with alkyl halides or sulfates in the presence of a base can yield a variety of alkoxy derivatives. Acylation with acyl chlorides or anhydrides can produce the corresponding esters. These modifications can transform the phenolic hydroxyl into a more lipophilic group, which can influence the compound's pharmacokinetic profile.

In the broader context of benzofuran synthesis, the hydroxyl group's presence is crucial. For example, in the synthesis of related benzofuranones, a 6-hydroxy group is noted to mimic the radical-scavenging moieties of phenolic groups in natural products. evitachem.com Furthermore, protecting group strategies are often employed for hydroxyl groups during multi-step syntheses. For instance, an isopropyl group has been used as a protecting group, which is later removed using reagents like aluminum chloride (AlCl₃) to regenerate the free hydroxyl group. nih.gov

Substituent Variation on the Benzene Moiety (C-6 Position and Adjacent)

The propyl group at the C-6 position in the parent molecule provides a lipophilic anchor. evitachem.com Variations at this and adjacent positions can modulate this lipophilicity and introduce new electronic or steric features. Research on related benzofuran structures has shown that the introduction of different functional groups on the benzene ring can have a profound effect on their biological efficacy.

For example, in a series of amino-substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans, the position of a methoxy (B1213986) group had a significant impact on antiproliferative activity. A derivative with a methoxy group at the C-6 position (compound 10h) was found to be 3–10 times more potent than a similar compound with the methoxy group at the C-7 position (compound 10j). nih.gov This highlights the sensitivity of biological activity to the substitution pattern on the benzene ring.

Furthermore, the introduction of halogens, such as chloro and bromo groups, onto the benzene ring of benzofuran derivatives is another explored avenue. These modifications can alter the electronic nature of the ring and introduce new potential binding interactions. nih.gov The regioselective synthesis of benzofuranones allows for programmable substitution at any position on the benzene ring, enabling the creation of complex and diverse substitution patterns. oregonstate.edu

Modifications to the Furan Ring (C-3 Methyl Group and Propyl Chain)

Editor's Note: The propyl chain is located on the benzene moiety at the C-6 position as per the compound name "this compound". This section will focus on modifications to the furan ring, primarily at the C-3 position.

The furan ring and its substituents are pivotal to the core structure and activity of benzofuran derivatives. The methyl group at the C-3 position is a key feature that has been shown to be important for the biological activity of some benzofuran analogues.

Structure-activity relationship (SAR) studies on certain anticancer benzofurans revealed a significant increase in antiproliferative activity upon the introduction of a methyl group at the C-3 position when compared to unsubstituted analogues. nih.gov This suggests that the C-3 methyl group may play a crucial role in the compound's interaction with its biological target.

Further modifications at the C-3 position have been explored to develop novel derivatives. For instance, the C-3 methyl group can be functionalized, as demonstrated by the synthesis of 3-(morpholinomethyl)benzofurans from a 3-methylbenzofuran (B1293835) precursor. nih.gov This type of modification introduces a new, more polar pharmacophoric group, which can alter the compound's solubility and biological target profile.

While the primary focus is often on the C-3 position, the C-2 position of the furan ring also offers a site for modification. Synthetic strategies have been developed to introduce various substituents at C-2, such as silyl (B83357) groups, which can then be converted to other functionalities like bromo or methyl groups through subsequent reactions. nih.gov This versatility allows for the synthesis of a wide range of C-2 substituted benzofuran analogues.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

The synthesis of the benzofuran core and its derivatives heavily relies on catalytic methods, which offer efficiency, selectivity, and milder reaction conditions compared to classical approaches. Both metal-catalysis and organocatalysis have been extensively employed in the construction of the benzofuran ring system. nih.govacs.org

Metal-Catalysis

Transition-metal catalysis is a cornerstone of modern benzofuran synthesis. nih.govacs.org A variety of metals have been utilized, each with its own advantages.

Palladium: Palladium catalysts are widely used for their versatility in forming C-C and C-O bonds. nih.govacs.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method. semanticscholar.org For instance, the reaction between an appropriate o-iodophenol and a terminal alkyne, co-catalyzed by palladium and copper, leads to the formation of the benzofuran ring via intramolecular cyclization. acs.orgsemanticscholar.org Palladium-catalyzed enolate arylation is another one-pot method to access differentially substituted benzofurans. organic-chemistry.org

Copper: Copper catalysts are also frequently used, often in conjunction with palladium. acs.org However, copper can also be used as the primary catalyst. For example, the coupling of 2-hydroxyaryl halides with copper(I) acetylides is a versatile method for benzofuran synthesis. elsevier.es

Other Metals: Other transition metals like gold, ruthenium, and nickel have also been employed. Gold catalysis has been used in the reaction of alkynyl esters and quinols to form the benzofuran nucleus. acs.org Ruthenium-catalyzed C-H alkenylation followed by oxygen-induced annulation is another reported method. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| (PPh₃)₂PdCl₂ / CuI | Sonogashira coupling / Intramolecular cyclization | o-iodophenols, terminal alkynes | High yields, one-pot synthesis. semanticscholar.org |

| Palladium Acetate | Enolate arylation | Salicylaldehydes, α-haloketones | Broad substrate scope. organic-chemistry.org |

| Gold / Silver | Gold-promoted catalysis | Alkynyl esters, quinols | Moderate to good yields. acs.org |

| Ruthenium | C-H alkenylation / Annulation | m-hydroxybenzoic acids, alkynes | Facile aerobic oxidation. nih.gov |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for the synthesis of benzofurans. rsc.orgrsc.org Brønsted acids, for example, have been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores in high yields. nih.gov

A notable issue in organocatalysis can be the aggregation of the catalyst, which can decrease the reaction's efficiency and selectivity. Studies on the asymmetric synthesis of chiral benzofuranones have shown that this aggregation can be influenced by the concentration of the reagents. A portionwise addition of a reagent was found to dramatically improve the yield by mitigating catalyst aggregation. rsc.orgrsc.org

Principles of Green Chemistry in Benzofuran Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to minimize environmental impact and enhance safety. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and renewable feedstocks. elsevier.es

Several green approaches to benzofuran synthesis have been reported:

Benign Solvents: The use of less hazardous solvents is a key aspect of green chemistry. For benzofuran synthesis, reactions have been developed that use benign solvents like 2-propanol or acetone, often diluted with water. elsevier.es Another innovative approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and without the need for constant stirring minimizes energy consumption. elsevier.es Electrochemical synthesis is another energy-efficient method, where oxidation at a graphite (B72142) electrode can drive the formation of benzofuran derivatives in an undivided cell under mild conditions. researchgate.net

Atom Economy and Catalyst-Free Reactions: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. Catalyst-free reactions, such as the reaction between nitroepoxides and salicylaldehydes at elevated temperatures, offer a green alternative by eliminating the need for a catalyst, which simplifies purification and reduces waste. acs.org

Renewable Feedstocks: The use of starting materials derived from renewable resources is a fundamental principle of green chemistry. An example is the use of 5-iodovanillin, which can be obtained from the natural product vanillin, as a precursor in a palladium-catalyzed benzofuran synthesis. elsevier.es

These green synthetic strategies not only reduce the environmental footprint of benzofuran production but can also lead to more efficient and cost-effective processes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methyl 6 Propyl 1 Benzofuran 7 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides initial information on the types and connectivity of atoms. In ¹H NMR spectra of benzofuran (B130515) derivatives, the protons of the furan (B31954) and benzene (B151609) rings, as well as those on substituent groups, resonate at characteristic chemical shifts (δ) in ppm. For instance, the methyl protons on the benzofuran ring typically appear as a singlet in the range of δ 2.55-2.58 ppm. nih.gov Protons on the aromatic rings and aliphatic side chains are observed in their expected regions. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the propyl group and the aromatic system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-6-propyl-1-benzofuran-7-ol Note: These are predicted values and may vary slightly from experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 7.2 - 7.5 | 145 - 150 |

| C3 | - | 110 - 115 |

| C3-CH₃ | 2.2 - 2.5 | 10 - 15 |

| C4 | 6.8 - 7.1 | 115 - 120 |

| C5 | 6.8 - 7.1 | 120 - 125 |

| C6 | - | 130 - 135 |

| C6-CH₂CH₂CH₃ | 2.5 - 2.8 (α-CH₂) | 25 - 30 (α-CH₂) |

| 1.5 - 1.8 (β-CH₂) | 20 - 25 (β-CH₂) | |

| 0.9 - 1.1 (γ-CH₃) | 13 - 15 (γ-CH₃) | |

| C7 | - | 140 - 145 |

| C7-OH | 4.5 - 5.5 | - |

| C7a | - | 150 - 155 |

| C3a | - | 120 - 125 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₁₂H₁₄O₂), the expected monoisotopic mass is 190.0994 Da. HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. For benzofuran derivatives, common fragmentation pathways include the loss of small neutral molecules like CO and H₂O, as well as cleavages related to the substituents. nih.govbenthamopen.com The fragmentation of the propyl group would likely proceed through the loss of ethyl (C₂H₅) or methyl (CH₃) radicals. The presence of a hydroxyl group can lead to the loss of a water molecule. gbiosciences.com Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule. nih.govgbiosciences.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. ekb.eg Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups would be observed in the 2850-2960 cm⁻¹ range. nih.gov The C=C stretching vibrations of the aromatic and furan rings would be found in the 1450-1600 cm⁻¹ region, and the C-O stretching of the furan ether and the phenolic hydroxyl group would appear in the 1000-1250 cm⁻¹ range. ekb.eg

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran chromophore exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the ring. The presence of the hydroxyl and alkyl groups on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of all atoms in the crystal lattice. researchgate.net

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure. This would confirm the planar nature of the benzofuran ring system and provide precise bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal the conformation of the propyl group and the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. researchgate.netresearchgate.net While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. researchgate.net

Biological Activities and Mechanistic Investigations of 3 Methyl 6 Propyl 1 Benzofuran 7 Ol

In Vitro Biological Screening and Cellular Assays

The benzofuran (B130515) nucleus is a versatile scaffold known to exhibit a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govrsc.orgnih.gov The specific substitutions on the benzofuran ring, such as the methyl group at position 3, the propyl group at position 6, and the hydroxyl group at position 7, are expected to modulate its biological profile. The hydroxyl group, in particular, is often crucial for activity, potentially by forming hydrogen bonds with biological targets. nih.govevitachem.comrsc.org

Exploration of Enzyme Inhibition Potential

Benzofuran derivatives have been identified as inhibitors of various enzymes critical to disease pathogenesis. A prominent example is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Some benzofuran-based compounds have been shown to bind to the colchicine (B1669291) site of tubulin. nih.gov

Furthermore, benzofuran hybrids have demonstrated inhibitory activity against enzymes such as DNA gyrase B, a key enzyme in bacterial replication, suggesting a potential antibacterial mechanism. nih.gov In the context of cancer, benzofuran derivatives can also modulate the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.gov Some derivatives have also been developed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, and lysine-specific demethylase 1 (LSD1), an epigenetic modulator. nih.govtaylorandfrancis.com The specific enzyme inhibitory profile of 3-Methyl-6-propyl-1-benzofuran-7-ol would require direct experimental evaluation, but the existing literature on related compounds suggests it is a promising area of investigation.

Interactive Data Table: Enzyme Inhibition by Benzofuran Derivatives

| Derivative Class | Target Enzyme | Biological Effect |

|---|---|---|

| Benzofuran-chalcone hybrids | VEGFR-2 | Anti-angiogenic, Anticancer |

| Benzofuran-pyrazole hybrids | DNA Gyrase B | Antibacterial |

| Halogenated benzofurans | Tubulin | Anticancer (Apoptosis, Cell Cycle Arrest) |

| Benzofuran acylhydrazones | LSD1 | Anticancer |

Receptor Binding and Modulation Studies

The interaction of benzofuran derivatives with various cellular receptors is a key aspect of their mechanism of action. Some psychoactive benzofuran derivatives, known as "benzofury" compounds, are known to interact with monoamine transporters and serotonin (B10506) receptors (5-HT2A, 5-HT2B, 5-HT2C). researchgate.netwikipedia.orgwikipedia.org These interactions are central to their effects on the central nervous system.

In the context of other diseases, some benzofuran derivatives have been investigated for their binding to estrogen receptors (ERα and ERβ), suggesting potential endocrine-disrupting properties. nih.gov The binding affinity often correlates with the nature of the alkyl substituents on the molecule. nih.gov While direct receptor binding studies for this compound are not available, its structure suggests potential interactions with various receptors, which could be a fruitful area for future research.

Cellular Signaling Pathway Interrogation

Benzofuran derivatives are known to modulate a variety of cellular signaling pathways, which underlies their diverse biological effects. evitachem.com In cancer cells, they have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.gov This often involves the regulation of key signaling proteins such as the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

In the context of inflammation, benzofuran hybrids have been shown to inhibit the NF-κB and MAPK signaling pathways. mdpi.com This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.comnih.gov The antioxidant activity of benzofurans is often linked to their ability to modulate pathways involving reactive oxygen species (ROS). nih.gov Given these precedents, it is plausible that this compound could also interfere with these critical cellular signaling cascades.

Investigation of Anti-inflammatory and Antioxidant Mechanisms in Cell Lines

The anti-inflammatory and antioxidant properties of benzofuran derivatives are well-documented. nih.govnih.govresearchgate.net The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain benzofuran derivatives significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, a key event in the inflammatory response. nih.gov They can also suppress the expression of pro-inflammatory cytokines like IL-6. mdpi.com

The antioxidant mechanism of benzofurans can be twofold. They can act as direct radical scavengers, or they can modulate cellular antioxidant defense systems. nih.govnih.gov The phenolic hydroxyl group, such as the one at the 7-position of this compound, is a key structural feature that often contributes to antioxidant activity by donating a hydrogen atom to neutralize free radicals. nih.govevitachem.com However, some benzofurans can also exhibit pro-oxidant effects in cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. nih.gov

Interactive Data Table: Anti-inflammatory and Antioxidant Activities of Benzofuran Derivatives

| Activity | Mechanism | Key Mediators |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | IL-6, TNF-α, IL-1β |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production | iNOS |

| Antioxidant | Direct radical scavenging | Phenolic hydroxyl groups |

Study of Antifungal, Antibacterial, and Antiviral Mechanisms

The benzofuran scaffold is a promising framework for the development of novel antimicrobial agents. nih.govrsc.org

Antibacterial: Benzofuran derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrsc.orgresearchgate.netmdpi.com The presence of a hydroxyl group at the C-6 position has been reported to be essential for antibacterial activity in some series of compounds. rsc.org The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Antifungal: Several benzofuran derivatives, particularly benzofuran-5-ols, exhibit potent antifungal activity against various fungal species, including Candida albicans. nih.gov The combination of the benzofuran ring with other heterocyclic moieties like pyrazoline and thiazole (B1198619) can enhance antifungal efficacy. nih.gov

Antiviral: The antiviral potential of benzofuran derivatives has also been explored, with some compounds showing activity against viruses such as HIV and hepatitis C virus. rsc.orgnih.govmedcraveonline.com The mechanisms can vary, but often involve the inhibition of viral enzymes or interference with the viral life cycle. nih.gov

While specific data for this compound is lacking, its structural features, particularly the hydroxylated benzofuran core, suggest that it warrants investigation for its antimicrobial properties.

Anticancer Cell Line Assays with Mechanistic Insights (e.g., Apoptosis Induction, Cell Cycle Arrest, Tubulin Polymerization Inhibition)

The anticancer activity is one of the most extensively studied biological properties of benzofuran derivatives. rsc.orgnih.govnih.govnih.gov These compounds have shown cytotoxicity against a wide variety of human cancer cell lines. nih.govnih.gov The primary mechanisms underlying their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.

Apoptosis Induction: Benzofuran derivatives can trigger programmed cell death in cancer cells through the activation of caspase-dependent pathways. nih.gov This is often accompanied by changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. researchgate.net

Cell Cycle Arrest: Many benzofuran compounds have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G2/M or S phase. nih.gov This prevents the cells from dividing and can ultimately lead to cell death.

Tubulin Polymerization Inhibition: As mentioned earlier, the disruption of microtubule function through the inhibition of tubulin polymerization is a key anticancer mechanism for several benzofuran derivatives. nih.gov This leads to mitotic arrest and subsequent apoptosis.

The presence of a propyl group at the C-6 position and a hydroxyl group at the C-7 position in this compound could influence its lipophilicity and hydrogen-bonding capabilities, which are important for its interaction with biological targets and, consequently, its potential anticancer activity. nih.govevitachem.com

Interactive Data Table: Anticancer Mechanisms of Benzofuran Derivatives

| Mechanism | Effect | Target Cell Lines (Examples) |

|---|---|---|

| Apoptosis Induction | Activation of caspases, regulation of Bcl-2 family proteins | K562 (Leukemia), HeLa (Cervical), MOLT-4 (Leukemia) |

| Cell Cycle Arrest | Arrest at G2/M or S phase | Various cancer cell lines |

In Vivo Preclinical Animal Model Studies: Mechanistic Efficacy and Biological Response Analysis

While direct in vivo preclinical studies on this compound are not extensively documented in publicly available literature, the broader class of benzofuran derivatives has been the subject of numerous investigations in various animal models. These studies provide insights into the potential therapeutic applications and biological responses that could be extrapolated to similar compounds, including this compound.

Inflammatory Models:

Benzofuran derivatives have demonstrated notable anti-inflammatory effects in preclinical animal models. For instance, certain synthetic benzofuran-heterocycle hybrids have been evaluated in endotoxemic mice. nih.gov One such derivative, a piperazine/benzofuran hybrid, was shown to regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes. nih.gov Pharmacological studies on other benzofuran derivatives have also confirmed their anti-inflammatory activities in animal models. nih.gov Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba, has exhibited anti-inflammatory activities. nih.gov

Neurological Models:

The neuroprotective potential of benzofuran derivatives has been explored in various neurological disease models. In a mouse model of Alzheimer's disease, a benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), demonstrated neuroprotective effects. nih.gov This compound was found to normalize the activity of acetylcholinesterase (AChE), an enzyme implicated in the cognitive decline associated with Alzheimer's disease. nih.gov Furthermore, certain benzofuran-type stilbenes, such as moracin O and P, have shown significant neuroprotective activity against glutamate-induced cell death and have exhibited analgesic effects in acetic acid-induced pain models in mice. mdpi.com The development of (99m)Tc-labeled pyridyl benzofuran derivatives as imaging probes for pancreatic amylin in islet amyloid model mice further highlights the utility of the benzofuran scaffold in studying protein aggregation-related diseases. nih.gov

Infectious Disease Models:

The anti-infective properties of benzofuran derivatives have been investigated against a range of pathogens. nih.govnih.gov Some derivatives have shown antibacterial activity in various in vivo models. researchgate.netnih.gov For example, pyridine (B92270) and benzimidazole (B57391) derivatives of benzofuran have demonstrated antifungal activity in a murine systemic candidiasis model. nih.gov More recently, certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, demonstrating broad-spectrum antiviral activity against human coronaviruses, including SARS-CoV-2, in preclinical models. nih.govnih.gov

The in vivo efficacy of benzofuran derivatives is underpinned by their modulation of specific molecular and cellular pathways. In studies involving inflammatory models, a piperazine/benzofuran hybrid was found to exert its anti-inflammatory effects by down-regulating the secretion of pro-inflammatory factors. nih.gov Mechanistic investigations revealed that this was achieved through the inhibition of the NF-κB and MAPK signaling pathways. nih.govmdpi.com

In the context of neurological disorders, the neuroprotective effects of some benzofuran-type stilbenes are thought to be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. mdpi.com For the benzofuran-containing selenium compound TFSeB, its neuroprotective action in an Alzheimer's disease model was linked to the reversal of increased acetylcholinesterase activity in the cortex and cerebellum. nih.gov

Regarding infectious diseases, the antiviral activity of certain benzofuran derivatives is mediated by their function as STING agonists. nih.govnih.gov This leads to the induction of type I interferons (IFN-I), which play a crucial role in the host's antiviral immune response. The IFN-dependent antiviral activity was confirmed by the induction of phospho-IRF3 nuclear localization. nih.govnih.gov

Biochemical and histopathological assessments in preclinical animal studies have provided valuable data on the effects of benzofuran derivatives. In inflammatory models, treatment with a piperazine/benzofuran hybrid led to a reduction in the serum and tissue levels of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov

In a study of a benzofuran derivative, compound S6, which acts as an Aurora B kinase inhibitor, its administration in nude mice with liver cancer xenografts resulted in tumor growth suppression. nih.gov This was accompanied by the in vivo inhibition of phospho-histone H3 (Ser 10), a natural biomarker of endogenous Aurora B activity. nih.gov

In a mouse model of Alzheimer's disease, the administration of the benzofuran-containing compound TFSeB was associated with the normalization of acetylcholinesterase (AChE) activity, a key biochemical marker of cholinergic function. nih.gov Furthermore, autoradiographic studies using (99m)Tc-labeled pyridyl benzofuran derivatives have been employed to visualize and label islet amyloid in pancreatic sections from models of type 2 diabetes mellitus, demonstrating their utility as imaging biomarkers. nih.gov

Target Identification and Validation Approaches for this compound

While specific targets for this compound have not been explicitly identified in the reviewed literature, studies on analogous benzofuran derivatives have revealed several potential molecular targets. These findings provide a basis for hypothesizing the potential mechanisms of action for this compound.

One significant target identified for a class of benzofuran derivatives is the Stimulator of Interferon Genes (STING) . nih.govnih.gov A series of benzofuran derivatives were shown to act as STING agonists, inducing the production of type I interferons and exhibiting broad-spectrum antiviral activity. nih.govnih.gov The specificity of this interaction was confirmed through gene reporter assays in cells with both wild-type and mutated, inactive STING. nih.govnih.gov

Another validated target for a benzofuran derivative is Aurora B kinase . nih.gov A small-molecule benzofuran derivative, designated S6, was identified through high-throughput screening and was shown to bind to and inhibit the kinase activity of Aurora B in vitro. nih.gov The in vivo efficacy of this compound in a cancer model, coupled with the modulation of a downstream biomarker, further validated Aurora B as its target. nih.gov

The oxytocin (B344502) receptor has also been identified as a target for certain benzofuran derivatives. wikipedia.org Specifically, indole (B1671886) and benzofuran derivatives have been identified as potent and selective oxytocin antagonists. wikipedia.org

Furthermore, molecular docking studies have been employed to predict the binding modes of benzofuran derivatives to their targets. For instance, docking studies were performed to understand the interaction of benzofuran derivatives with the STING protein. nih.govnih.gov Similarly, docking studies of a novel series of benzofuran derivatives with the estrogen receptor α (ERα) were conducted to explore their potential as anti-breast cancer agents. ox.ac.uk

The following table summarizes the identified targets for various benzofuran derivatives:

| Derivative Class | Identified Target | Method of Identification/Validation |

| Benzofuran derivatives | STING (Stimulator of Interferon Genes) | Gene reporter assays, mutagenesis studies, docking studies. nih.govnih.gov |

| Benzofuran derivative (S6) | Aurora B kinase | High-throughput screening, in vitro kinase assays, in vivo biomarker modulation. nih.gov |

| Indole and benzofuran derivatives | Oxytocin receptor | Bioorganic & Medicinal Chemistry Letters publication. wikipedia.org |

| Benzofuran derivatives | Estrogen Receptor α (ERα) | Molecular docking studies. ox.ac.uk |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies of benzofuran derivatives have been crucial in identifying the structural features necessary for their biological activities. While specific SAR studies on analogues of this compound are limited, a wealth of information from broader studies on benzofuran derivatives provides valuable insights.

For benzofuran analogues of propafenone, a strong correlation has been observed between their multidrug resistance-reversing activity and their calculated lipophilicity values. nih.gov In the context of anticancer activity, SAR studies have revealed that substitutions at various positions of the benzofuran ring are critical. For instance, substitutions at the C-2 position, such as with an ester or a heterocyclic ring, have been found to be crucial for cytotoxic activity. nih.gov The presence of a CONH group has also been identified as necessary for the anticancer activity of certain benzofuran analogues. nih.gov

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to target molecules. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) substitution at the R3 position were found to be important for neuroprotective action against excitotoxic damage. nih.govresearchgate.net

The following table summarizes some key SAR findings for benzofuran derivatives:

| Biological Activity | Key Structural Features | Reference(s) |

| Multidrug Resistance Reversal | Correlates with lipophilicity. | nih.gov |

| Anticancer (Cytotoxicity) | Ester or heterocyclic ring at C-2. | nih.gov |

| Anticancer | Presence of a CONH group. | nih.gov |

| Anticancer | Halogen substitution on the benzofuran ring. | nih.gov |

| Neuroprotection | -CH3 at R2 and -OH at R3 of the benzofuran moiety. | nih.govresearchgate.net |

| Antibacterial | Hydroxyl group at C-6. | nih.gov |

Based on SAR studies of various benzofuran derivatives, several key pharmacophoric features have been identified as being important for their biological activities.

For neuroprotective activity, studies on benzofuran-2-carboxamide (B1298429) derivatives have suggested that a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety might serve as key features for potent anti-excitotoxic, ROS scavenging, and antioxidant activities. nih.govresearchgate.net

In the context of antibacterial activity, a hydroxyl group at the C-6 position of the benzofuran scaffold has been found to be a significant contributor to the potency against various bacterial strains. nih.gov

The general benzofuran scaffold itself is considered a valuable pharmacophore in drug design due to its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.netnih.gov The fusion of the benzene (B151609) and furan (B31954) rings creates a planar, aromatic system that can engage in various interactions with biological targets. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For novel compounds like this compound, where extensive biological data may be limited, QSAR studies can offer valuable insights into its potential therapeutic activities and guide further experimental investigations.

The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. This is achieved by correlating variations in the physicochemical properties of a series of compounds with their observed biological responses. These properties, known as molecular descriptors, can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

While specific QSAR models for this compound are not yet publicly available, the extensive research on other benzofuran derivatives provides a strong foundation for predictive analytics. For instance, 2D-QSAR models have been successfully developed for a series of benzofuran-based vasodilators. rsc.org These models typically employ descriptors that can be calculated directly from the 2D structure of the molecule.

In a hypothetical QSAR study for this compound and its analogs, a range of molecular descriptors would be calculated. The selection of these descriptors is a critical step and aims to capture the structural features that are most likely to influence the biological activity of interest.

Interactive Table: Examples of Molecular Descriptors for QSAR Studies of Benzofuran Derivatives

| Descriptor Category | Specific Descriptors | Potential Relevance for this compound |

| Electronic | Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | The hydroxyl and ether oxygen atoms in the benzofuran ring create a specific electronic environment that can be crucial for interactions with biological targets. These descriptors quantify the molecule's ability to engage in electrostatic or hydrogen-bonding interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume, Principal moments of inertia | The size and shape of the methyl and propyl substituents on the benzofuran scaffold will influence how the molecule fits into a binding site. These descriptors provide a measure of the molecule's bulk and spatial arrangement. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | The propyl group contributes significantly to the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Shape indices | These descriptors provide a numerical representation of the molecule's topology, including its degree of branching and overall shape, which can be correlated with its biological activity. |

Once the descriptors are calculated for a series of benzofuran-7-ol (B1347101) analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are employed to build the QSAR model. The robustness and predictive power of the resulting model are then validated using internal and external test sets of compounds.

For this compound, a well-validated QSAR model could predict its activity in various assays, such as enzyme inhibition or receptor binding, based on its calculated descriptor values. Such predictive analytics can prioritize the synthesis and testing of the most promising derivatives, thereby accelerating the drug discovery process. Furthermore, by analyzing the contribution of different descriptors to the QSAR model, researchers can gain a deeper understanding of the structure-activity relationships and design new compounds with improved potency and selectivity.

Investigation of Biosynthetic Pathways for Benzofuran-7-ol Scaffolds in Natural Systems

The benzofuran scaffold is a recurring motif in a diverse array of natural products, many of which are found in the plant kingdom. rsc.org Understanding the biosynthetic pathways leading to these compounds can provide valuable insights into their natural roles and can also inspire the development of biocatalytic or biomimetic synthetic routes. While the specific biosynthetic pathway for this compound has not been elucidated, investigations into the biosynthesis of structurally related natural benzofurans, particularly those with a 2-arylbenzofuran skeleton, offer a plausible blueprint.

Benzofuran derivatives are particularly abundant in the family Moraceae (the mulberry family). mdpi.com The biosynthesis of these compounds is believed to originate from the phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. acs.org The core of this pathway starts with the aromatic amino acid L-phenylalanine, which is itself derived from the shikimate pathway. frontiersin.org

A likely biosynthetic route to the benzofuran-7-ol scaffold involves the following key stages:

Formation of Cinnamic Acid Derivatives: The pathway commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent hydroxylations and methylations, catalyzed by cytochrome P450 monooxygenases and methyltransferases, produce a variety of substituted cinnamic acids, such as p-coumaric acid and ferulic acid.

Assembly of a Polyketide Chain: The substituted cinnamic acid is then activated to its corresponding CoA-ester. This activated molecule serves as a starter unit for a polyketide synthase (PKS) enzyme. The PKS catalyzes the sequential condensation of malonyl-CoA units to the starter unit, building a poly-β-keto chain. nih.gov

Cyclization and Aromatization to form the Benzofuran Ring: The polyketide chain undergoes intramolecular cyclization reactions to form the furan ring fused to the benzene ring derived from the initial cinnamic acid derivative. The precise mechanism of this cyclization can vary, but it often involves aldol-type condensations and subsequent dehydration and enolization steps to achieve the aromatic benzofuran system.

Tailoring Reactions: Following the formation of the core benzofuran scaffold, a series of tailoring enzymes, including hydroxylases, methyltransferases, and prenyltransferases, can introduce further structural diversity. In the case of this compound, specific enzymes would be responsible for the introduction of the methyl group at the 3-position and the propyl group at the 6-position. The 7-hydroxyl group is likely introduced at an earlier stage, possibly on the cinnamic acid precursor.

Evidence for this general pathway comes from studies on the biosynthesis of moracins, a group of 2-phenylbenzofuran (B156813) phytoalexins from mulberry. acs.orgacs.org Tracer experiments and enzymatic assays have confirmed the involvement of intermediates from the phenylpropanoid pathway in the formation of the moracin skeleton.

Interactive Table: Examples of Naturally Occurring Benzofuran Derivatives and Their Plant Sources

| Compound Name | Plant Source(s) | Family |

| Moracin C | Morus alba (White Mulberry) | Moraceae |

| Eupomatenoid-7 | Eupomatia laurina | Eupomatiaceae |

| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae |

| Vignafuran | Vigna unguiculata (Cowpea) | Fabaceae |

| Pterofuran | Pterocarpus indicus | Fabaceae |

Further investigation into the specific enzymes involved in the biosynthesis of benzofuran-7-ol scaffolds in various plant species will be crucial for a complete understanding of their natural production. This knowledge could pave the way for metabolic engineering approaches to produce these valuable compounds in microbial or plant-based systems.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Binding Affinity Prediction and Interaction Modes

For this compound, molecular docking simulations would be employed to predict its binding affinity towards various biological targets. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and potent interaction. These simulations would also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Identification of Key Residues in Binding Pockets

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for the interaction with the ligand. By analyzing the docked pose of this compound, researchers could pinpoint which residues form significant contacts. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by considering the movements of atoms and molecules.

For a complex of this compound with a target protein, MD simulations would assess the stability of the predicted binding pose. By monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, scientists can determine if the ligand remains stably bound within the active site. These simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, these calculations would provide insights into its electron-donating and accepting capabilities.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the charge distribution and identify the regions of the molecule that are rich or deficient in electrons. This information is vital for understanding intermolecular interactions, particularly in biological systems.

In Silico Prediction of Biological Interactions and Theoretical ADMET Profiles

In silico tools are widely used to predict the pharmacokinetic and pharmacodynamic properties of a compound. This includes the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

For this compound, various computational models would be used to predict its oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. These theoretical ADMET profiles are essential in the early stages of drug discovery to identify potential liabilities and to guide the chemical optimization of lead compounds.

Computational and Theoretical Investigations of this compound

Analytical Methodologies for Detection and Quantification of 3 Methyl 6 Propyl 1 Benzofuran 7 Ol

Chromatographic Techniques Coupled with Advanced Detectors

Chromatographic separation is fundamental to the analysis of 3-Methyl-6-propyl-1-benzofuran-7-ol, allowing for its isolation from complex matrices prior to detection. The choice of chromatographic technique and detector is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of benzofuran (B130515) derivatives. The polarity of this compound, conferred by the hydroxyl group, makes it amenable to reverse-phase HPLC.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like hydroxylated benzofurans. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol) is generally effective. tandfonline.com

Detection: Mass spectrometry, particularly with electrospray ionization (ESI), provides high selectivity and sensitivity. The ESI source can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻, which is characteristic of phenolic compounds. An HPLC-MS method for a chlorinated benzofuran pharmaceutical intermediate utilized post-column derivatization to enhance MS detection, a strategy that could be adapted if direct analysis proves challenging. nih.govresearchgate.net

Table 1: Illustrative HPLC-MS Parameters for Analysis of Substituted Benzofurans

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Ion | [M-H]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.

Derivatization: The hydroxyl group can be derivatized, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov Another approach involves methylation, which has been used for the GC-MS analysis of carbamate (B1207046) pesticides, some of which are benzofuran derivatives. scispec.co.th

Column: A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of analytes.

Ionization: Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching. A study on the closely related compound, 6-propylbenzofuran-7-ol, utilized GC-MS for its identification as an off-flavor compound in an apple beverage. nih.gov Similarly, GC-MS has been instrumental in differentiating various regioisomers of aroylbenzofurans. researchgate.net

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Benzofurans

| Parameter | Setting |

|---|---|

| Derivatization Agent | BSTFA (for silylation) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). The principles of separation are similar to HPLC, but the instrumentation is designed to withstand higher backpressures. UPLC has been successfully applied to the comprehensive analysis of phenolic compounds in various matrices. nih.govtandfonline.comnih.govresearchgate.net Given these advantages, UPLC would be an excellent choice for the high-throughput analysis of this compound. researchgate.net

Development of Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays can provide a simpler and more rapid means of quantifying total phenolic content, which would include this compound.

Spectrophotometric Assays: These methods are often based on a color-forming reaction. One such method involves the coupling of phenolic compounds with diazonium salts under alkaline conditions to form a stable diazo chromophore, which can be measured by its absorbance, typically around 480 nm. sigmaaldrich.comaffiassay.com An advantage of this type of assay is that it is often not affected by non-phenolic reducing substances that can interfere with other methods like the Folin-Ciocalteu assay. sigmaaldrich.com A spectrophotometric method for determining tungsten(VI) utilized a hydroxylated benzopyran reagent, demonstrating the utility of this class of compounds in colorimetric analysis. researchgate.net

Fluorometric Assays: These assays can offer higher sensitivity than spectrophotometric methods. For phenolic compounds, fluorescence-based assays can be developed based on their native fluorescence or by using fluorescent probes. A fluorimetric assay for determining the antioxidant capacity of phenolic compounds monitors the inhibition of the fluorescence decay of a protein (B-phycoerythrin) upon radical attack. psu.edunih.gov The presence of an antioxidant, such as a phenolic benzofuran, protects the fluorescent protein, and this protection can be quantified.

Method Validation for Specific Research Matrices

The validation of any analytical method is critical to ensure the reliability and accuracy of the results. The specific parameters to be evaluated depend on the intended application of the method.

For cell culture media and in vivo animal tissues/fluids: Method validation would need to demonstrate high sensitivity and selectivity due to the complexity of the matrix and the likely low concentrations of the analyte. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability of the analyte in the matrix under storage and processing conditions. woah.org A GC-MS/MS method for the determination of carbofuran (B1668357) (a benzofuran derivative) and its metabolites in human plasma has been developed and validated, providing a relevant example. nih.gov

For environmental samples (e.g., water, soil): Similar validation parameters are required, with a strong emphasis on ruggedness and the assessment of matrix effects. A method for the determination of hydroxylated benzophenone (B1666685) UV filters in seawater using dispersive liquid-liquid microextraction followed by GC-MS provides a good model for validating a method for this compound in an aqueous environmental matrix. nih.gov

For food matrices: The validation of a method for furan (B31954) in various food matrices using automated solid-phase microextraction coupled with GC-MS highlights the importance of establishing linearity, LOD, LOQ, and recovery across a range of different food types. nih.govdongguk.edumerckmillipore.com

Table 3: Key Method Validation Parameters

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

Development of Sensors and Biosensors for Specific Detection

The development of sensors and biosensors offers the potential for rapid, real-time, and on-site detection of this compound, which would be particularly advantageous for environmental monitoring or process control.

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction of the analyte with a modified electrode surface. Carbon-based materials, such as graphene and carbon nanotubes, are often used to enhance the electrocatalytic properties for the detection of various organic molecules, including furan derivatives. mdpi.com

Optical Sensors: These sensors rely on changes in optical properties, such as color (colorimetric) or fluorescence, upon binding of the analyte. Furan derivatives have been incorporated into molecular sensors for the optical detection of ions. researchgate.net Activated furans have been shown to act as colorimetric detecting agents for specific amines. encyclopedia.pub

Biosensors: These devices integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer. While specific biosensors for this compound have not been reported, the principles could be applied. For example, an enzyme that specifically metabolizes this compound could be immobilized on an electrode to create an amperometric biosensor. Theoretical studies using density functional theory (DFT) have explored the potential of materials like green phosphorene as biosensors for the detection of furan as a disease biomarker. nih.gov

Future Directions and Research Gaps in 3 Methyl 6 Propyl 1 Benzofuran 7 Ol Research

Emerging Synthetic Strategies and Sustainable Production

The synthesis of polysubstituted benzofurans is a well-established field, yet there is continuous innovation in developing more efficient and sustainable methods. acs.orgtandfonline.commdpi.comlbp.world Traditional methods often rely on harsh reaction conditions and multi-step procedures. Future research on the synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol could focus on the adoption of modern catalytic systems and green chemistry principles.

Emerging strategies that could be applied include:

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling and cyclization reactions have become powerful tools for constructing complex benzofuran (B130515) structures. numberanalytics.com These methods often offer high yields and regioselectivity under milder conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive approach for the sustainable production of fine chemicals.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that can lead to highly selective transformations under environmentally benign conditions.

Future synthetic research should aim to develop a concise and high-yielding route to this compound that is amenable to scale-up and minimizes environmental impact.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Palladium-catalyzed Annulation | Coupling of an o-iodophenol with a substituted alkyne. | High efficiency and functional group tolerance. |

| Intramolecular Cyclodehydration | Acid-catalyzed ring closure of an α-phenoxy ketone. researchgate.net | Utilizes readily available starting materials. researchgate.net |

| Larock-type Coupling | Reaction between an o-iodophenol and a silyl-protected propinone. nih.gov | Provides access to 2-substituted benzofurans. nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The benzofuran core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com Many benzofuran derivatives have shown promise as inhibitors of various enzymes, with a notable focus on protein kinases. mdpi.comnih.gov

Potential Biological Targets:

VEGFR-2 Inhibition: Several 3-methylbenzofuran (B1293835) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. nih.govrsc.orgnih.gov Given the structural similarities, it is plausible that this compound could also exhibit VEGFR-2 inhibitory activity. nih.gov

Tubulin Polymerization Inhibition: Some benzofuran analogues have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Other Kinase Inhibition: The vast kinome presents numerous potential targets for small molecule inhibitors. omicsx.comnih.gov Screening this compound against a panel of kinases could uncover novel and unanticipated biological activities.

Antimicrobial Activity: Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties. nih.gov

Undiscovered Mechanistic Pathways:

Future research should not only focus on identifying the primary biological target but also on elucidating the downstream signaling pathways affected by this compound. This could involve investigating its effects on cell cycle progression, apoptosis, and other key cellular processes. nih.govnih.gov

Table 2: Potential Biological Activities and Mechanistic Studies for this compound

| Biological Target/Pathway | Experimental Approach | Expected Outcome |

| VEGFR-2 Kinase Activity | In vitro kinase assay | Determination of IC50 value for VEGFR-2 inhibition. nih.govnih.gov |

| Cancer Cell Proliferation | MTT assay against a panel of cancer cell lines. nih.govnih.gov | Identification of cancer cell types sensitive to the compound. |

| Tubulin Polymerization | In vitro tubulin polymerization assay. nih.gov | Assessment of the compound's effect on microtubule dynamics. |

| Apoptosis Induction | Flow cytometry analysis (e.g., Annexin V/PI staining). nih.gov | Quantification of apoptotic cell death. |

Integration of Advanced Computational Methodologies

Computational chemistry plays an increasingly vital role in modern drug discovery, from hit identification to lead optimization. acs.org For a compound like this compound, where experimental data is scarce, computational approaches can provide valuable insights and guide future experimental work.

Potential Computational Applications:

Molecular Docking: Docking studies can predict the binding mode and affinity of this compound to the active sites of potential biological targets, such as VEGFR-2. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, aiding in the design of more potent compounds.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the research process. mdpi.com

Virtual Screening: Large compound libraries can be virtually screened against a target of interest to identify other benzofuran derivatives with potentially similar or improved activity.

The integration of these computational methods can significantly accelerate the research and development process for this compound.

Table 3: Illustrative Computational Chemistry Workflow for this compound

| Computational Method | Purpose | Software/Tools |

| Molecular Docking | Predict binding pose and affinity to VEGFR-2. | AutoDock, Schrödinger Suite |

| Molecular Dynamics Simulation | Assess the stability of the protein-ligand complex. | GROMACS, AMBER |

| QSAR Modeling | Relate structural features to anticancer activity. | MOE, SYBYL |

| ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | SwissADME, pkCSM |

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., materials science, chemical probes)